molecular formula C15H20N4O2 B5751156 N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B5751156
M. Wt: 288.34 g/mol
InChI Key: MWSKOBYXRNFRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as BM212, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BM212 is a urea derivative that has been synthesized through a multi-step process involving the reaction of tert-butyl isocyanate with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, studies have suggested that this compound exerts its biological activities by interacting with specific targets in cells. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and reduces the production of prostaglandins, which are mediators of inflammation. This compound has also been found to induce apoptosis in cancer cells by activating caspases, a family of proteins that play a key role in the apoptotic process. In addition, this compound has been shown to have herbicidal and fungicidal activities by inhibiting specific enzymes in plants and fungi.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments. It is relatively stable and easy to handle, and its synthesis method is well-established. This compound also exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its biological activities may vary depending on the experimental conditions. In addition, this compound may have toxic effects on cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea research. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential applications in drug discovery, particularly for the treatment of inflammatory diseases and cancer. In addition, this compound may have potential applications in agricultural chemistry as a herbicide or fungicide. Further studies are needed to fully understand the potential of this compound in these fields.

Synthesis Methods

The synthesis of N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves a multi-step process. The first step involves the reaction of tert-butyl isocyanate with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of a catalyst to form this compound. The reaction is carried out under reflux conditions, and the product is purified through column chromatography.

Scientific Research Applications

N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agricultural chemistry, this compound has been shown to have herbicidal and fungicidal activities. In materials science, this compound has been used as a building block for the synthesis of various functional materials.

Properties

IUPAC Name

1-tert-butyl-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-5-7-11(8-6-10)13-17-12(21-19-13)9-16-14(20)18-15(2,3)4/h5-8H,9H2,1-4H3,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSKOBYXRNFRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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